(3-Methyl-[2,3'-bipyridin]-5'-yl)methanamine
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Overview
Description
(3-Methyl-[2,3’-bipyridin]-5’-yl)methanamine is an organic compound that belongs to the class of bipyridines Bipyridines are compounds containing two pyridine rings connected by a single bond This specific compound is characterized by a methyl group attached to the third position of one pyridine ring and a methanamine group attached to the fifth position of the other pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-[2,3’-bipyridin]-5’-yl)methanamine typically involves the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction of two pyridine derivatives. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Introduction of the Methyl Group: The methyl group can be introduced via a Friedel-Crafts alkylation reaction, where a methylating agent like methyl iodide is used in the presence of a Lewis acid catalyst.
Attachment of the Methanamine Group: The methanamine group can be introduced through a reductive amination reaction. This involves the reaction of the bipyridine derivative with formaldehyde and ammonia or an amine, followed by reduction with a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of (3-Methyl-[2,3’-bipyridin]-5’-yl)methanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-[2,3’-bipyridin]-5’-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced bipyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the methanamine group or other substituents on the pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: N-oxides of bipyridine.
Reduction: Reduced bipyridine derivatives.
Substitution: Substituted bipyridine derivatives with various functional groups.
Scientific Research Applications
(3-Methyl-[2,3’-bipyridin]-5’-yl)methanamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes have applications in catalysis and materials science.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3-Methyl-[2,3’-bipyridin]-5’-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming coordination complexes that can modulate the activity of metalloenzymes. Additionally, its structural features allow it to interact with biological macromolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely studied bipyridine derivative used as a ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative with applications in materials science and catalysis.
3,3’-Dimethyl-2,2’-bipyridine: A similar compound with two methyl groups attached to the bipyridine core.
Uniqueness
(3-Methyl-[2,3’-bipyridin]-5’-yl)methanamine is unique due to the specific positioning of the methyl and methanamine groups, which confer distinct chemical and biological properties. Its ability to form stable coordination complexes and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
1346686-64-3 |
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Molecular Formula |
C12H13N3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
[5-(3-methylpyridin-2-yl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C12H13N3/c1-9-3-2-4-15-12(9)11-5-10(6-13)7-14-8-11/h2-5,7-8H,6,13H2,1H3 |
InChI Key |
RIARXHHPPQWECJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C2=CN=CC(=C2)CN |
Origin of Product |
United States |
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